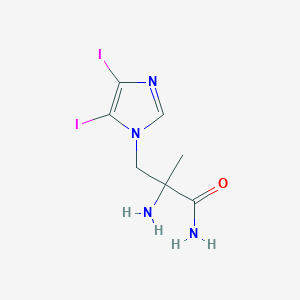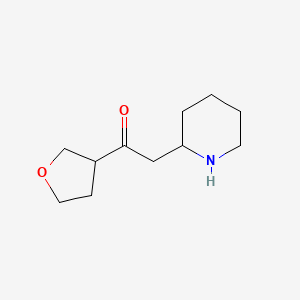
1-(Oxolan-3-yl)-2-(piperidin-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxolan-3-yl)-2-(piperidin-2-yl)ethan-1-one is a synthetic organic compound that features both an oxolane (tetrahydrofuran) ring and a piperidine ring. These structural motifs are common in various biologically active molecules and pharmaceuticals, making this compound potentially significant in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxolan-3-yl)-2-(piperidin-2-yl)ethan-1-one typically involves the following steps:
Formation of the Oxolane Ring: This can be achieved through the cyclization of a suitable diol or by using a ring-closing metathesis reaction.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions or reductive amination of a suitable precursor.
Coupling of the Two Rings: The final step involves coupling the oxolane and piperidine rings through an appropriate linker, such as an ethanone group, using reagents like acyl chlorides or anhydrides under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Oxolan-3-yl)-2-(piperidin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes involving oxolane and piperidine rings.
Medicine: Potential use in drug design and development due to its structural similarity to known pharmacophores.
Industry: Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Oxolan-3-yl)-2-(piperidin-2-yl)ethan-1-one would depend on its specific biological target. Generally, compounds with piperidine rings can interact with neurotransmitter receptors, ion channels, or enzymes, modulating their activity. The oxolane ring might contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(Oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
1-(Oxolan-3-yl)-2-(morpholin-2-yl)ethan-1-one: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
1-(Oxolan-3-yl)-2-(piperidin-2-yl)ethan-1-one is unique due to the combination of the oxolane and piperidine rings, which can confer specific chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
1-(oxolan-3-yl)-2-piperidin-2-ylethanone |
InChI |
InChI=1S/C11H19NO2/c13-11(9-4-6-14-8-9)7-10-3-1-2-5-12-10/h9-10,12H,1-8H2 |
InChI Key |
YIROCZJGGUDZKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CC(=O)C2CCOC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Azetidin-3-yloxy)propanoyl]urea](/img/structure/B13071268.png)
![(3aR,6aS)-1-benzyl 4-tert-butyl tetrahydropyrrolo[3,2-b]pyrrole-1,4(2H,5H)-dicarboxylate](/img/structure/B13071271.png)
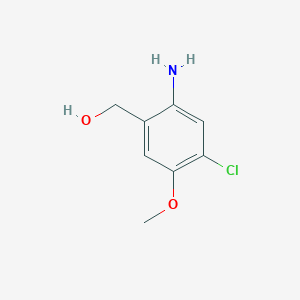
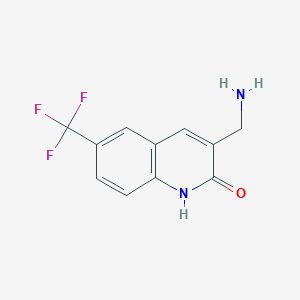
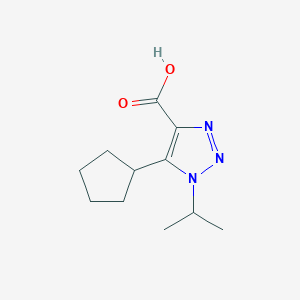

![tert-butyl 3,3-difluoro-5-[[(1S)-3-[(1S,5R)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B13071295.png)
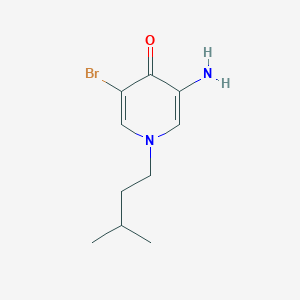
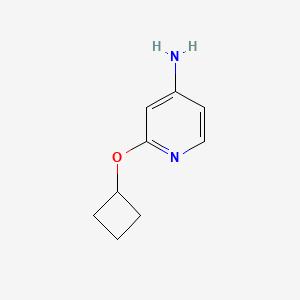
![2-Chloro-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B13071312.png)
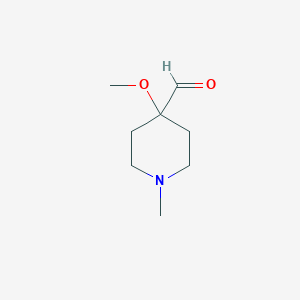
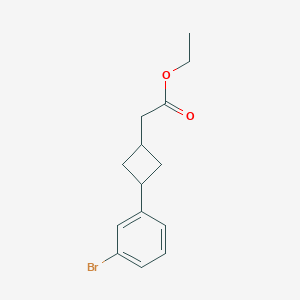
![[5-(Pyridin-4-YL)-1,2-oxazol-3-YL]methanamine](/img/structure/B13071336.png)
